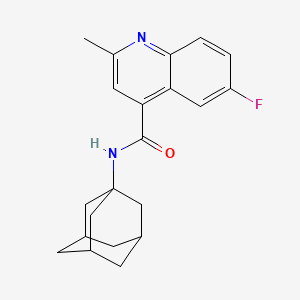![molecular formula C14H20N2O5 B6636344 Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate](/img/structure/B6636344.png)
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins. Additionally, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been found to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been shown to have various biochemical and physiological effects. In cancer cells, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been found to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In neurodegenerative diseases, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been shown to have neuroprotective effects and improve cognitive function. In inflammation, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been found to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has several advantages for lab experiments, including its synthetic accessibility and its potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A, including further studies of its mechanism of action, its potential applications in other fields such as cardiovascular disease and metabolic disorders, and the development of more potent and selective analogs. Additionally, the use of Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A in combination with other drugs or therapies may also be explored to enhance its efficacy.
Synthesis Methods
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A can be synthesized through a multi-step process starting with the reaction of 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base to form ethyl 3-(3,4-dimethoxyphenyl)acrylate. This intermediate is then reacted with phosgene and ammonia to form ethyl 3-[(3,4-dimethoxyphenyl)carbamoyl]propanoate, which is subsequently treated with ethyl chloroformate to yield Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A.
Scientific Research Applications
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been found to have neuroprotective effects and improve cognitive function. In inflammation, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been shown to reduce inflammation and oxidative stress.
properties
IUPAC Name |
ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-4-21-13(17)7-8-15-14(18)16-10-5-6-11(19-2)12(9-10)20-3/h5-6,9H,4,7-8H2,1-3H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQUVQZRXOLLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)
![Dimethyl 5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6636280.png)


![2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid](/img/structure/B6636297.png)
![Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate](/img/structure/B6636311.png)





